Product packaging for 5-Bromoquinolin-2-amine(Cat. No.:CAS No. 347146-12-7)

5-Bromoquinolin-2-amine

Cat. No.: B1603988
CAS No.: 347146-12-7
M. Wt: 223.07 g/mol
InChI Key: KBQIVWNPOZQTTE-UHFFFAOYSA-N
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Description

Overview of Quinolines in Chemical Sciences

The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic scaffold. chemimpex.comnih.gov Its unique electronic properties and the ability to participate in a wide range of chemical transformations have made it a versatile building block in various scientific disciplines. rsc.org

Quinoline and its derivatives are of paramount importance in synthetic organic chemistry. nih.gov They serve as key intermediates in the synthesis of a vast array of more complex molecules. nih.gov The development of efficient methods for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, has been a significant area of research for over a century. rsc.org Modern synthetic strategies, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions, have further expanded the accessibility and diversity of quinoline derivatives. researchgate.net These scaffolds are crucial for creating libraries of compounds for drug discovery and for the total synthesis of natural products.

In materials science, quinoline derivatives are valued for their unique optical and electronic properties. chemimpex.com Their aromatic structure and the presence of nitrogen atoms give rise to functionalities that are exploited in the development of:

Organic Light-Emitting Diodes (OLEDs): Certain quinoline derivatives are used as ligands in metal complexes that serve as emissive materials in OLEDs.

Sensors: The ability of the quinoline nitrogen to coordinate with metal ions makes its derivatives suitable for the development of fluorescent and colorimetric sensors for environmental and biological monitoring. chemimpex.com

Organic Semiconductors: The planar and electron-rich nature of the quinoline system allows for its incorporation into organic semiconductors, which are essential components of modern electronic devices. chemimpex.com

Significance of Brominated Quinolines in Chemical Research

The introduction of a bromine atom onto the quinoline scaffold significantly enhances its synthetic utility. smolecule.com Bromoquinolines are key precursors for creating a wide range of functionalized quinolines through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.net The position of the bromine atom on the quinoline ring dictates its reactivity and the types of derivatives that can be synthesized. researchgate.net For instance, the bromine atom in bromoquinolines can be readily displaced by nucleophiles or participate in organometallic reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This versatility makes brominated quinolines highly valuable starting materials in medicinal chemistry for the development of new drugs and in materials science for the creation of novel functional materials. chemimpex.comsmolecule.com

Research Trajectories for 5-Bromoquinolin-2-amine

Specific research trajectories for this compound are not well-documented in publicly available literature. However, based on the chemistry of its constituent functional groups and related compounds, several potential research avenues can be extrapolated:

Synthetic Intermediate: The primary role of this compound in research is likely as a building block. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position allows for sequential or regioselective functionalization.

Medicinal Chemistry: The aminoquinoline scaffold is a well-known pharmacophore. Research could be directed towards synthesizing derivatives of this compound and evaluating their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The compound could be explored as a monomer or precursor for the synthesis of novel polymers or organic materials with specific electronic or photophysical properties.

Due to the limited specific research on this compound, detailed research findings are not available. The following table provides a summary of the properties of the closely related compound 7-Bromoquinolin-2-amine to offer a comparative perspective.

PropertyData for 7-Bromoquinolin-2-amine
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Primary Application Building block in pharmaceutical and agrochemical synthesis.
Key Reactivity The bromine at position 7 is susceptible to nucleophilic substitution.

Data for 7-Bromoquinolin-2-amine is used for illustrative purposes due to the lack of specific data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1603988 5-Bromoquinolin-2-amine CAS No. 347146-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIVWNPOZQTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627510
Record name 5-Bromoquinolin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-12-7
Record name 5-Bromoquinolin-2-amine
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Record name 5-bromoquinolin-2-amine
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Ii. Synthetic Methodologies and Chemical Transformations of 5 Bromoquinolin 2 Amine

Advanced Synthetic Routes to 5-Bromoquinolin-2-amine

The construction of the this compound scaffold is achieved through several advanced synthetic pathways. These routes are designed to be efficient and provide good yields of the target molecule.

Halogenation Strategies for Quinoline (B57606) Synthesis

Halogenation, particularly bromination, is a critical step in the synthesis of many quinoline derivatives. The introduction of a bromine atom onto the quinoline core can be a precursor step to further functionalization or can be part of the final desired structure.

Achieving regioselectivity in the bromination of quinolines is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic ring system. acs.orgnih.gov Direct bromination of quinoline often leads to a mixture of products. acs.org However, several methods have been developed to control the position of bromination.

One common strategy involves the use of a directing group. For instance, 8-substituted quinolines can be regioselectively halogenated at the C5-position using trihaloisocyanuric acids as a halogen source in a metal-free process. rsc.org This method is operationally simple and proceeds under mild, open-air conditions with high yields. rsc.org Another approach utilizes the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like bromine (Br2) to yield 3-bromoquinolines, although this can sometimes result in complex mixtures or low yields. acs.org

The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, can yield a mixture of mono- and di-bromo derivatives depending on the reaction conditions and the amount of bromine used. acgpubs.org For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively yield 5-bromo-8-methoxyquinoline. acgpubs.org The bromination at the C-3 position of substituted 8-methoxyquinolines has also been studied, demonstrating the possibility of controlling the reaction's regioselectivity. tandfonline.com

A variety of brominating agents have been employed to achieve C5-bromination of the quinoline ring, including bromine (Br2), copper(I) bromide (CuBr), copper(II) bromide (CuBr2), and N-bromosuccinimide (NBS). researchgate.net The choice of reagent and reaction conditions is crucial for directing the bromination to the desired position.

Amination Approaches for Quinoline Derivatives

The introduction of an amino group to the quinoline ring is a key transformation in the synthesis of many biologically active compounds. One direct method for amination is the vicarious nucleophilic substitution of hydrogen (VNS), which has been applied to nitroquinoline derivatives. mdpi.com Another common approach involves the reduction of a nitro group to an amine. For instance, nitroquinolines can be reduced to the corresponding aminoquinolines in mild conditions using stannous chloride, a method that tolerates various functional groups. mdpi.com

The synthesis of aminoquinolines can also be achieved through multi-step sequences. For example, 5-amino-7-bromoquinolin-8-ol (B11873180) sulfonate derivatives have been synthesized from 8-hydroxyquinoline through a four-step process involving bromination, nitrosation, reduction, and sulfonation. tandfonline.com

Table 1: Amination Strategies for Quinoline Derivatives
MethodDescriptionReagentsKey Features
Vicarious Nucleophilic Substitution (VNS) Direct amination of nitroquinoline derivatives by substituting a hydrogen atom.Bulky nucleophiles (e.g., 9H-carbazole)High yields, applicable to various nitroquinolines. mdpi.com
Nitro Group Reduction Reduction of a nitro group on the quinoline ring to an amino group.Stannous chloride (SnCl2)Mild conditions, tolerates many functional groups, simple transformation. mdpi.com
Multi-step Synthesis A sequence of reactions including bromination, nitrosation, and reduction to introduce an amino group.Various, including Br2, NaNO2, reducing agentsAllows for the synthesis of complex, functionalized aminoquinolines. tandfonline.com

Multicomponent and One-Pot Synthesis Approaches

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single operation. These strategies are increasingly being applied to the synthesis of quinoline derivatives.

For example, a one-pot, three-component method has been developed for the synthesis of 6-(aryldiazenyl)-3-iodoquinolines from 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine. rsc.org This reaction proceeds through a cascade of azo-coupling, regioselective iodocyclization, and aromatization. rsc.org Another approach involves the synthesis of quinolines from anilines and aldehydes through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage in the presence of air as an oxidant. organic-chemistry.org

Microwave-assisted one-pot multicomponent reactions have also been employed for the rapid and efficient synthesis of quinoline derivatives, often leading to high yields and easy product purification. rsc.org One-pot syntheses of quinoxalines and quinolin-8-amines from N-propargyl aniline (B41778) derivatives have also been reported, demonstrating the versatility of these methods. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact and improve sustainability. ijpsjournal.comrsc.org

A key aspect of green chemistry is the careful selection of solvents to minimize waste and environmental harm. acs.org Efforts in quinoline synthesis have focused on using environmentally benign solvents or even solvent-free conditions. researchgate.net For example, water has been used as a green solvent in the p-toluenesulfonic acid-catalyzed one-pot synthesis of quinolones. tandfonline.com Ionic liquids have also been explored as recyclable reaction media that can improve catalyst recovery. nih.gov

Energy efficiency is another critical component of green synthesis. Microwave-assisted synthesis has emerged as a powerful technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the production of quinoline derivatives. rsc.org The development of solvent-free reactions, often facilitated by microwave irradiation, further contributes to the energy efficiency and sustainability of these synthetic processes. researchgate.net

Table 2: Green Chemistry Approaches in Quinoline Synthesis
Green Chemistry PrincipleApplication in Quinoline SynthesisExamples
Use of Greener Solvents Replacing hazardous organic solvents with environmentally friendly alternatives.Water, ionic liquids, polyethylene (B3416737) glycol (PEG)-400. tandfonline.comnih.gov
Solvent-Free Reactions Conducting reactions without a solvent to reduce waste and simplify purification.Microwave-assisted synthesis of quinolines from 2-nitrobenzaldehyde (B1664092) and enolizable ketones. researchgate.net
Energy Efficiency Employing methods that reduce energy consumption.Microwave-assisted synthesis, ultrasound irradiation. ijpsjournal.comrsc.org
Use of Recyclable Catalysts Utilizing catalysts that can be easily recovered and reused.Nano-Fe3O4@SiO2–SO3H in water for pyrimido[4,5-b]quinolines synthesis. tandfonline.com
Catalyst Recyclability in Synthetic Processes

The pursuit of sustainable and cost-effective chemical syntheses has placed significant emphasis on the recyclability of catalysts. In the synthesis of amine derivatives, various strategies have been employed to facilitate catalyst recovery and reuse.

Heterogeneous catalysts, such as those supported on materials like silica-coated iron oxide or N-doped silicon carbide, offer a distinct advantage in terms of recyclability. mdpi.comd-nb.info These solid-supported catalysts can be readily separated from the reaction mixture through simple physical processes like filtration or centrifugation. mdpi.com For instance, a heterogeneous Nickel-Copper bimetallic catalyst used in amine synthesis was successfully recovered by centrifugation and reused four times without a significant drop in its activity. mdpi.com

Magnetic nanoparticles have emerged as a particularly effective support for catalysts, enabling straightforward and efficient recovery using an external magnetic force. mdpi.com This method is not only green but also highly effective for separating nano-sized catalysts that might be lost during traditional filtration. mdpi.com For example, a Brønsted acidic dicationic ionic liquid immobilized on silica-coated iron oxide nanoparticles was used as a recyclable nanocatalyst and maintained its activity for at least five cycles. mdpi.com Similarly, an acid catalyst supported on polyvinyl amine-coated Fe₃O₄ nanoparticles was separated magnetically and reused eight times without significant loss of catalytic efficiency. mdpi.com

The development of bimetallic catalysts, such as Fe-Pd nanoparticles on N-doped carbon supports, has also shown promise for recyclable applications in amine synthesis. rsc.org These catalysts, derived from bimetallic metal-organic frameworks (MOFs), have demonstrated remarkable reusability in processes like the N-alkylation of amines. rsc.org

Table 1: Examples of Recyclable Catalysts in Amine Synthesis

Catalyst SystemSupport MaterialRecovery MethodRecyclability
Nickel-Copper bimetallic catalyst-CentrifugationReused 4 times mdpi.com
Brønsted acidic dicationic ionic liquidSilica-coated iron oxide nanoparticlesMagnetic forceAt least 5 times mdpi.com
Sulfonated-polyvinyl amineFe₃O₄ nanoparticlesMagnetic forceReused 8 times mdpi.com
Fe-Pd bimetallic catalystN-doped carbon-Remarkable reusability rsc.org

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The synthesis of quinoline derivatives often involves cyclization reactions. For instance, the Skraup synthesis, a classic method for preparing quinolines, proceeds through several key steps. uop.edu.pk It begins with the dehydration of glycerol (B35011) to form acrolein, followed by a 1,4-addition of an aniline derivative to the acrolein. uop.edu.pk The resulting intermediate then undergoes acid-catalyzed ring closure to form a 1,2-dihydroquinoline, which is subsequently oxidized to the final quinoline product. uop.edu.pk

In palladium-catalyzed syntheses of quinolin-2(1H)-ones, a related class of compounds, the mechanism can involve a Heck coupling reaction followed by cyclization. nih.gov Another pathway involves the intramolecular nucleophilic attack of a carbanion on a carbon-carbon triple bond, leading to a six-membered ring intermediate that isomerizes to the quinolin-2(1H)-one. mdpi.com The mechanism for the formation of spirobis[3,4-dihydroquinolin-2(1H)-ones] is proposed to start with the oxidative addition of a bromoarene to a Pd(0) complex, followed by the formation of a palladacycle and subsequent C-N bond-forming reductive elimination. mdpi.com

The formation of imines, which can be intermediates in amine synthesis, occurs through the treatment of an aldehyde or ketone with a primary amine, often with acid catalysis. masterorganicchemistry.com The mechanism involves a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com

In the synthesis of substituted quinolines, various intermediates can be formed depending on the specific reaction pathway. In palladium-catalyzed reactions for the synthesis of quinolin-2(1H)-ones, vinyl-Pd complexes can be key intermediates. mdpi.com These complexes can react with carbon monoxide to form an acyl Pd derivative, which then undergoes a C,N coupling reaction. mdpi.com

In the synthesis of amines through the reductive coupling of nitroarenes with alkyl halides catalyzed by iron, the formation of an arylamine-(TPP)Fe(III) species has been suggested as an intermediate. researchgate.net Mechanistic studies also point to the possibility of nitrosoarene intermediates in certain amination reactions. researchgate.net Imines are also recognized as important intermediates in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Chemical Reactions and Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modification, allowing for the introduction of a wide range of functional groups.

The bromine atom at the 5-position of the quinoline ring is susceptible to nucleophilic substitution, making it a key site for derivatization. semanticscholar.orgambeed.com This reactivity allows for the replacement of the bromine atom with various nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For example, the reaction of 6-bromo-5-nitroquinoline (B1267105) with morpholine (B109124) in the presence of triethylamine (B128534) leads to the formation of 5-nitro-6-(morpholin-1-yl)quinoline via a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles for attacking the electron-deficient carbon atom bearing the bromine. savemyexams.com

The reactivity of halogen atoms in the quinoline ring is position-dependent. Halogens at the 2- or 4-positions are generally more readily displaced by nucleophiles. arsdcollege.ac.in

Table 2: Examples of Nucleophilic Substitution Reactions

Starting MaterialNucleophileProduct
6-Bromo-5-nitroquinolineMorpholine5-Nitro-6-(morpholin-1-yl)quinoline semanticscholar.org
HaloalkaneAmmoniaPrimary amine libretexts.org

The quinoline ring system can also undergo electrophilic aromatic substitution, although the reactivity is influenced by the presence of the nitrogen atom and the existing substituents. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, causing substitution to preferentially occur on the benzene (B151609) ring, typically at the 5- and 8-positions. uop.edu.pkarsdcollege.ac.inlibretexts.org

Common electrophilic substitution reactions include nitration and sulfonation. uop.edu.pkuou.ac.in Nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk

The presence of the amino group at the 2-position and the bromine atom at the 5-position in this compound will further direct incoming electrophiles. The amino group is an activating group, while the bromine is a deactivating but ortho-, para-directing group. The interplay of these electronic effects will determine the regioselectivity of further electrophilic substitutions on the ring. For instance, nitration of 6-bromoquinoline (B19933) can lead to the introduction of a nitro group, which in turn activates the bromine for subsequent nucleophilic substitution. semanticscholar.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. This compound serves as a versatile substrate in several of these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. libretexts.org In the context of this compound, this reaction enables the introduction of aryl or heteroaryl substituents at the 5-position of the quinoline ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgnih.gov For instance, challenging couplings, such as those involving two heteroaryl substrates, often require careful optimization of the catalytic system. nih.gov The reactivity in Suzuki-Miyaura coupling can be influenced by the electronic properties and steric hindrance of both the coupling partners and the ligands. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield (%) Reference
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester P1-L1 (1.2 mol%) 3-(3,5-Dimethylisoxazol-4-yl)quinoline Optimized nih.gov
3,5-Dichloropyridazine 2-Fluoro-5-bromo-3-pyridine boronic acid Pd(PPh₃)₄/Na₂CO₃ 5-Chloro-3-(2-fluoro-5-bromopyridin-3-yl)pyridazine Major isomer at C3 rsc.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgwikipedia.org For this compound, Sonogashira coupling provides a direct route to 5-alkynylquinolin-2-amine derivatives. These products can serve as precursors for further transformations, including cyclization reactions to form fused heterocyclic systems. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org The reactivity of the halide follows the order I > Br > Cl. wikipedia.org

Research has shown the successful Sonogashira coupling of bromo-derivatives of quinolin-2(1H)-ones with acetylenes like (trimethylsilyl)acetylene, using PdCl₂(PPh₃)₂ as the catalyst and CuI as the co-catalyst. nih.gov These reactions can lead to the formation of acetylenic amines which can then undergo further cyclization. nih.gov

Table 2: Sonogashira Coupling of Bromoquinolinones

Bromoquinolinone Derivative Alkyne Catalyst System Product Reference
6-Amino-5-bromoquinolin-2(1H)-one (Trimethylsilyl)acetylene PdCl₂(PPh₃)₂/CuI Acetylenic amine precursor nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgmit.edu In the case of this compound, this strategy would involve the coupling of an amine with the C5-Br bond. However, the existing amino group at the C2 position can influence the reactivity.

The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org These advancements allow for the coupling of a wide array of amines, including primary and secondary amines, with various aryl halides under increasingly mild conditions. wikipedia.orgmit.edu The choice of base is also a critical parameter, with common bases including sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃). mit.eduresearchgate.net The reaction mechanism involves an oxidative addition, deprotonation, and reductive elimination cycle at the palladium center. wikipedia.org

While direct examples of Buchwald-Hartwig amination on this compound are not extensively detailed in the provided results, the general principles are well-established for a variety of haloquinolines and other heteroaryl halides. mdpi.comrsc.org

Functional Group Interconversions of the Amine Moiety

The primary amine group at the 2-position of this compound is amenable to various functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives with modified properties and functionalities. Common interconversions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, or another halogen.

Reductive Amination: The amine can be converted into an imine, which can then be reduced to a secondary or tertiary amine. almerja.com

Conversion to Amides: The amine can be converted to an amide, which can then be reduced back to an amine. almerja.com

These transformations are standard in organic chemistry and provide access to a wide array of substituted quinolines. ub.edufiveable.mevanderbilt.edu

Cyclization Reactions involving this compound Precursors

Derivatives of this compound, particularly those synthesized via Sonogashira coupling, can serve as key precursors in cyclization reactions to construct fused polycyclic systems. For example, acetylenic amines derived from the Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones can undergo intramolecular hydroamination or other cyclization reactions to form pyrrolo[3,2-f]quinolin-7(6H)-ones. nih.gov

One reported method involves the heteroannulation of acetylenic amines by refluxing them in DMF in the presence of CuI. nih.gov Another approach utilizes a PdCl₂/FeCl₃ catalyst system for the intramolecular hydroamination of the acetylenic amines. nih.gov Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine or ICl is another powerful method for synthesizing substituted quinolines. acs.org

Purification and Isolation Techniques in this compound Chemistry

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final products. Standard laboratory techniques are typically employed, including:

Crystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.

Column Chromatography: This technique is widely used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable eluent system is selected to achieve effective separation.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the desired product from byproducts and unreacted starting materials based on their differential solubilities in two immiscible liquid phases.

The specific purification method will depend on the physical and chemical properties of the target compound and any impurities present. For instance, in palladium-catalyzed reactions, it is often necessary to remove residual palladium catalyst, which can sometimes be achieved by filtration through a pad of celite or by using specific scavengers.

Iii. Spectroscopic Characterization and Computational Chemistry of 5 Bromoquinolin 2 Amine

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry employs a suite of spectroscopic methods to characterize novel compounds. For a molecule like 5-Bromoquinolin-2-amine, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of this compound, a total of seven distinct signals are expected: five for the aromatic protons on the quinoline (B57606) ring and one for the two equivalent protons of the primary amine group.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but typically falls in the range of 4.0-5.5 ppm. rsc.org This signal's broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The five aromatic protons will appear in the downfield region, typically between 6.5 and 8.5 ppm. Their predicted chemical shifts and coupling patterns are influenced by the electronic effects of the two substituents. The amino group at the C-2 position is a strong electron-donating group, which tends to shield the protons on the pyridine (B92270) ring (especially H-3 and H-4), shifting them upfield. Conversely, the bromine atom at the C-5 position is an electron-withdrawing group that deshields adjacent protons.

The expected splitting patterns are as follows:

H-3 and H-4: These protons on the pyridine ring will likely appear as doublets, coupled to each other (ortho-coupling, J ≈ 8-9 Hz).

H-6, H-7, and H-8: These protons on the carbocyclic ring form a more complex system. H-6 and H-8 are ortho to the C-7 proton, and H-6 is also ortho to the bromine-bearing C-5. This would result in H-7 appearing as a triplet (or more accurately, a doublet of doublets), while H-6 and H-8 would appear as doublets of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is a prediction based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH₂ 4.0 - 5.5 br s -
H-3 ~6.7 - 6.9 d J = 8.5 - 9.0
H-4 ~7.7 - 7.9 d J = 8.5 - 9.0
H-6 ~7.6 - 7.8 d J = 7.5 - 8.5
H-7 ~7.3 - 7.5 t J = 7.5 - 8.5

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of the substituents.

C-2: This carbon, directly bonded to the electron-donating amino group, is expected to be significantly shielded and appear at a very high field for an aromatic carbon, likely in the range of 155-160 ppm.

C-5: The carbon atom bearing the bromine atom (C-5) will be deshielded, and its signal is expected to appear in the range of 110-120 ppm.

Other Aromatic Carbons: The remaining seven aromatic carbons will resonate in the typical range of 110-150 ppm. The specific shifts depend on their position relative to the substituents. For instance, carbons ortho and para to the amino group will be shielded, while those near the bromine atom will be deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is a prediction based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 155 - 160
C-3 110 - 115
C-4 138 - 142
C-4a 147 - 150
C-5 112 - 118
C-6 130 - 135
C-7 125 - 128
C-8 120 - 124

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity of the protons in the aromatic rings, for example, by showing cross-peaks between H-3/H-4 and H-6/H-7/H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of the protonated carbons (C-3, C-4, C-6, C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning the quaternary (non-protonated) carbons, such as C-2, C-4a, C-5, and C-8a, by observing their long-range correlations with nearby protons.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), the molecular ion peak ([M]⁺) in the mass spectrum would be a key diagnostic feature. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected Molecular Ion Peaks: [C₉H₇⁷⁹BrN₂]⁺ at m/z 222 and [C₉H₇⁸¹BrN₂]⁺ at m/z 224. researchgate.net

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula C₉H₇BrN₂.

Fragmentation patterns can also provide structural information. Common fragmentation pathways for aromatic amines include the loss of small molecules like HCN. ripublication.com Therefore, fragments corresponding to the loss of the bromine atom ([M-Br]⁺) or the loss of HCN from the quinoline ring system would be expected.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: As a primary amine, it should exhibit two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. nih.gov

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. mewaruniversity.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp bands in the 1450-1620 cm⁻¹ region. acgpubs.org

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically observed in the 1250-1350 cm⁻¹ range. nih.gov

C-Br Stretching: The vibration of the carbon-bromine bond is expected to give rise to a strong absorption in the far-infrared region, typically between 500 and 650 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands for this compound This table is a prediction based on general group frequencies. Actual experimental values may vary.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium, Sharp (two bands)
Aromatic C-H Stretch 3000 - 3100 Weak to Medium
Aromatic C=C and C=N Stretch 1450 - 1620 Medium to Strong
Aromatic C-N Stretch 1250 - 1350 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For derivatives of 7-bromoquinoline-5,8-dione, which share a similar quinoline core, the UV-Vis spectra recorded in methanol (B129727) show maximum absorption (λmax) peaks. For instance, N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulphonamide exhibits absorption maxima at 403 nm and 464 nm. ripublication.com Another derivative, N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylphenylsulphonamide, shows a λmax at 465 nm. ripublication.com These absorptions are attributed to electronic transitions within the quinoline ring system. The electronic excitation patterns can be influenced by various factors, including the presence of substituents and the solvent used. researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to predict and analyze the properties of molecules like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely used for predicting molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. smolecule.com For quinoline derivatives, the B3LYP functional combined with the 6-31+G(d,p) basis set has been shown to provide accurate predictions. smolecule.com

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This analysis provides data on bond lengths, bond angles, and dihedral angles. For a series of synthesized 6-bromoquinolin-4-ol (B142416) derivatives, DFT calculations using the PBE0-D3BJ/def2-TZVP/SMD water level of theory have been performed to investigate their structural and physical properties. researchgate.net Such computational studies help in understanding the stability and electronic characteristics of the molecule, which are crucial for its potential applications. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and electronic properties. malayajournal.org A smaller energy gap generally indicates higher reactivity. researchgate.net

For a series of synthesized 6-bromoquinolin-4-ol derivatives, the calculated HOMO-LUMO energy gaps ranged from 4.93 to 5.07 eV. researchgate.net In another study on different derivatives, the HOMO-LUMO gap for one compound was 4.98 eV, indicating high stability, while another had a gap of 4.63 eV, suggesting it was less stable. researchgate.net These FMO analyses are crucial for understanding the electronic transitions and charge transfer within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for Related Quinolines

Compound Series HOMO-LUMO Energy Gap (eV) Reference
6-Bromoquinolin-4-ol derivatives 4.93 - 5.07 researchgate.net

This table is generated based on data from related quinoline derivatives as specific data for this compound was not available in the search results.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz It is extensively used in drug design to understand how a small molecule, such as a this compound derivative, might interact with a biological target, typically a protein. nih.gov

Studies on derivatives of 7-bromoquinoline (B152726) have shown their potential to interact effectively with target proteins. For example, sulphonamide derivatives of 7-bromoquinoline-5,8-dione were docked against bacterial dihydropteroate (B1496061) synthase, with calculated inhibitor constants (Ki) in the micromolar range, suggesting potential antimicrobial activity. ripublication.com In another study, derivatives of 5-bromo-1H-benzo[d]imidazol-2-amine were docked, and the most active compound showed a binding energy of -5.4 kcal/mol. researchgate.net These studies are crucial for predicting binding affinities and guiding the synthesis of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models are valuable tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. researchgate.netmdpi.com

For a QSAR model to be reliable, it must be validated internally and externally to ensure its predictive power. u-strasbg.fr While specific QSAR models for this compound were not found, the general approach involves developing models based on a dataset of related compounds with known activities. For instance, QSAR studies on various inhibitors often use descriptors related to topology and lipophilicity to build statistically significant models. mdpi.com These models can then be used for virtual screening of compound libraries to identify new potential inhibitors. mdpi.com

Molecular Dynamics Simulations

MD simulations of quinoline derivatives have been successfully employed to understand their interaction with various biological targets. nih.gov These computational studies often involve placing the molecule in a simulated physiological environment, typically a water box with ions, and calculating the forces between atoms over time to model the molecule's movements. dovepress.com

Conformational Stability and Flexibility

The root-mean-square fluctuation (RMSF) of individual atoms or functional groups provides a more detailed view of molecular flexibility. researchgate.net For this compound, one would expect the quinoline ring system to exhibit low RMSF values, indicating its rigidity. In contrast, the exocyclic amino group might show higher flexibility, which could be important for its interaction with other molecules. The bromine atom at the 5-position, due to its mass and covalent bond, is expected to have limited fluctuation.

Interaction with Biomolecular Targets

MD simulations are particularly valuable for studying the interactions between a small molecule like this compound and a biological target, such as a protein or nucleic acid. These simulations can predict the binding mode and estimate the binding affinity, providing guidance for the design of more potent and selective derivatives. nih.gov

In a hypothetical simulation of this compound within the active site of a protein kinase, a common target for quinoline-based inhibitors, one would analyze the formation and stability of intermolecular interactions. nih.gov The amino group at the 2-position is a potential hydrogen bond donor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The bromo-substituted aromatic ring can participate in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. Halogen bonding, a non-covalent interaction involving the bromine atom, could also play a significant role in stabilizing the protein-ligand complex. smolecule.com

The binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide a quantitative estimate of the binding affinity. nih.gov This calculation breaks down the total binding energy into contributions from different types of interactions, such as electrostatic, van der Waals, and solvation energies.

Solvent Effects on Molecular Conformation

The behavior of this compound can also be studied in different solvent environments using MD simulations. The polarity of the solvent can influence the conformational preferences of the molecule and the accessibility of its functional groups. In a polar solvent like water, the amino group would likely be solvated through hydrogen bonds, which could affect its orientation relative to the quinoline ring. In a nonpolar environment, intramolecular interactions might become more dominant in determining the molecule's conformation. The analysis of the solvent accessible surface area (SASA) can quantify the exposure of different parts of the molecule to the solvent over the course of the simulation. nih.gov

Iv. Biological and Medicinal Chemistry Applications of 5 Bromoquinolin 2 Amine and Its Derivatives

Medicinal Chemistry Applications of Quinoline (B57606) Derivatives

Quinoline derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they can bind to a variety of biological targets with high affinity. nih.gov This characteristic has led to their incorporation into a multitude of marketed drugs and investigational compounds. nih.gov The derivatization of the quinoline moiety is a focal point of research aimed at overcoming challenges like drug resistance and improving the bioavailability of therapeutic agents. nih.gov

Researchers continuously explore the synthesis of novel quinoline derivatives to address the need for more effective treatments for various diseases. nih.govnih.gov The structure-activity relationship (SAR) studies of these derivatives are crucial for understanding how different functional groups and substitution patterns influence their biological actions. For instance, the presence and position of substituents like bromine and amino groups can significantly modulate the compound's interaction with its target, impacting its potency and spectrum of activity. researchgate.netsemanticscholar.org This ongoing research highlights the central role of the quinoline framework in the development of next-generation pharmaceuticals. nih.gov

Biological Activities and Mechanistic Investigations

The biological effects of quinoline derivatives are diverse and significant. The core structure and its modifications give rise to a broad spectrum of pharmacological activities, making them valuable subjects for mechanistic studies to understand their mode of action at a molecular level.

Quinoline-based compounds have a long history of use as antimicrobial agents. nih.gov The development of new derivatives is driven by the urgent need for novel drugs to combat the rise of multi-drug resistant pathogens. nih.govsemanticscholar.org

Derivatives of quinoline have demonstrated notable efficacy against a range of bacterial pathogens. nih.gov Studies on bromo-substituted quinolines have shown that these compounds possess significant antibacterial properties. For example, certain amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline were found to be 5 to 30 times more active against tested microorganisms than the parent compound, showing particular effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, other research has indicated that chloro- and bromo-substituted quinolines exhibit higher antibacterial activity compared to their unsubstituted counterparts. semanticscholar.org The introduction of a C-2 amine substitution in related quinoxaline (B1680401) structures has also yielded compounds with potent, broad-spectrum antibacterial activity against strains including S. aureus, B. subtilis, and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives Data extracted from a study on C-2 amine-substituted quinoxaline analogues. nih.gov

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
5p S. aureus4
B. subtilis8
MRSA8
E. coli4
5m-5o S. aureus8-16
B. subtilis16-32
MRSA16-32
E. coli8-32

The antifungal potential of quinoline derivatives is also well-documented. nih.gov Research has shown that the substitution pattern on the quinoline ring is critical for antifungal efficacy. In a study comparing various substituted 2-methyl-8-quinolinols, the 5,7-dibromo derivative was identified as one of the most fungitoxic compounds tested against fungi such as Aspergillus niger and Trichoderma viride. nih.gov This underscores the importance of bromine substitution in enhancing antifungal properties. Other studies have synthesized and evaluated various quinoline derivatives, confirming their activity against pathogenic fungi like Candida albicans. researchgate.netresearchgate.net The continuous investigation into these compounds aims to develop more potent antifungal agents to treat a variety of fungal infections. nih.gov

The development of novel anticancer agents is a major focus in medicinal chemistry, and quinoline derivatives have emerged as a promising class of compounds. mdpi.commdpi.com Their ability to inhibit the proliferation of cancer cells has been demonstrated across various human cancer cell lines. mdpi.com

A study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a compound containing a 5-bromo substituted heterocyclic system, showed significant antiproliferative activity against the A549 lung cancer cell line, with an IC₅₀ value of 14.4 µg/mL. nih.govwaocp.org Another relevant study focused on acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide. One derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, displayed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to established chemotherapy drugs. mdpi.com

Table 2: Antiproliferative Activity of Selected Heterocyclic Compounds

CompoundCell LineIC₅₀Source
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)14.4 µg/mL nih.govwaocp.org
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma)11.2 µM mdpi.com
MDA-MB-231 (Breast Cancer)12.5 µM mdpi.com
A549 (Lung Cancer)13.1 µM mdpi.com

Beyond simply halting cell proliferation, an important characteristic of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. Research into bromo-substituted heterocyclic compounds has shown that they can trigger this crucial process. For instance, a study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated that this compound induces cell death by apoptosis in leukemia cells. nih.gov The mechanism was confirmed through DNA fragmentation analysis and the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov Similarly, certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were found to not only inhibit the proliferation of non-small cell lung cancer cells but also to induce apoptosis. nih.gov While these examples involve quinazoline (B50416) and pyrimidine (B1678525) cores, they highlight a common mechanistic pathway for bromo-substituted nitrogen heterocycles, suggesting that bromoquinoline derivatives may operate through similar apoptotic mechanisms. Further investigations have shown that other novel heterocyclic derivatives can induce the intrinsic apoptosis pathway, initiated by the impairment of the mitochondrial transmembrane potential, leading to the release of cytochrome c and subsequent caspase activation. nih.gov

Anticancer and Antiproliferative Activities

Inhibition of Cell Proliferation

The antiproliferative activity of quinoline derivatives has been a subject of extensive research. researchgate.net While specific studies focusing on the cell proliferation inhibition of 5-Bromoquinolin-2-amine derivatives are not widely available in the reviewed literature, research on related substituted isoquinolinequinones provides valuable data. For instance, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.net The cytotoxic effects of these compounds, which share a bromo-amino-heterocyclic core, underscore the potential of this structural motif in developing new anticancer agents.

The antiproliferative activities of representative 6-bromo-isoquinolinequinone derivatives against gastric (AGS) and leukemia (HL-60) cancer cell lines are presented below.

Table 1: Antiproliferative Activity of Selected 6-Bromo-isoquinolinequinone Derivatives

Compound ID Substituent (R) Cell Line IC₅₀ (µM) researchgate.net
2a 4-OCH₃ AGS 2.14
HL-60 1.31
2b 4-CH₃ AGS 2.34
HL-60 1.55
2c 4-F AGS 4.88
HL-60 3.21
2d 4-Cl AGS 6.51
HL-60 4.02
2e H AGS 7.93
HL-60 5.12

These findings suggest that the presence and nature of substituents on the anilino ring significantly influence the cytotoxic potency of these bromo-amino quinoline-type structures. researchgate.net

Antimalarial Properties

Quinolines are a cornerstone of antimalarial chemotherapy, with drugs like chloroquine (B1663885) and primaquine (B1584692) being classic examples. rsc.orgnih.gov The mechanism of action for many quinoline-based antimalarials involves interference with heme metabolism in the parasite. nih.gov Although specific investigations into the antimalarial properties of this compound derivatives are not prominent in the literature, the broader class of aminoquinolines has been thoroughly investigated.

Studies on 8-aminoquinolines, such as primaquine, and 4-aminoquinolines, like chloroquine, have established the importance of the quinoline nucleus for antimalarial action. nih.govnih.gov Research on novel 4-aminoquinoline (B48711) and bisquinoline derivatives continues to yield compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov For example, certain N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have shown IC₅₀ values in the nanomolar range. nih.gov The development of these derivatives highlights the ongoing effort to modify the basic quinoline structure to overcome drug resistance. nih.gov

Enzyme Inhibition Studies

The biological activities of many therapeutic agents are rooted in their ability to inhibit specific enzymes. Quinoline derivatives have been identified as inhibitors of various enzymes, playing crucial roles in different pathological conditions. researchgate.net

Dihydropteroate (B1496061) synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of microorganisms and is the target of sulfonamide antibiotics. wikipedia.orgpatsnap.com These drugs act as competitive inhibitors, mimicking the natural substrate, p-aminobenzoic acid (pABA). patsnap.comnih.gov A review of the current literature reveals that research into DHPS inhibitors has predominantly focused on sulfonamides and other pABA analogs. wikipedia.orgresearchgate.net There is no significant body of research indicating that quinoline-based compounds, including derivatives of this compound, are being investigated as inhibitors of DHPS. The structural dissimilarity between the quinoline scaffold and the pABA substrate likely accounts for this research direction. patsnap.com

Protein kinases are a major class of enzymes that have been successfully targeted for cancer therapy. researchgate.net The quinoline scaffold is recognized as a "privileged structure" in the development of kinase inhibitors. researchgate.netnih.gov Various quinoline derivatives have been synthesized and shown to inhibit a range of protein kinases, including Casein Kinase II (CK2), by competing with ATP at its binding site. researchgate.netnih.gov

A study on novel tricyclic quinoline analogs revealed potent CK2 inhibitors. nih.gov Although these compounds are not direct derivatives of this compound, their development illustrates the utility of the quinoline core in designing potent enzyme inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Tricyclic Quinoline Analogs against CK2

Compound ID CK2 IC₅₀ (nM) nih.gov
11 1
12 2
15 3
16 1

The data indicates that modifications to the quinoline ring system can lead to highly potent kinase inhibitors, suggesting a promising avenue of investigation for derivatives of this compound. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. These studies guide the optimization of lead compounds to enhance potency and selectivity. nih.gov

For quinoline derivatives, the nature and position of substituents on the heterocyclic ring system critically determine their biological effects. researchgate.net

In the context of antimalarial activity , SAR studies on 8-aminoquinolines have shown that a methoxy (B1213986) group at the 6-position is often crucial for optimal activity. researchgate.net For 5-aryl-8-aminoquinoline derivatives, analogs with electron-donating groups on the 5-aryl substituent demonstrated better activity against P. falciparum than those with electron-withdrawing groups. researchgate.net

In the area of anticancer activity and kinase inhibition, SAR studies have also provided critical insights. For the tricyclic quinoline analogs designed as CK2 inhibitors, the modifications that rigidified the structure led to the discovery of highly potent compounds. nih.gov For a series of 6-bromo-isoquinolinequinones with antiproliferative activity, the potency was modulated by the electronic properties of substituents on an attached phenylamino (B1219803) ring; electron-donating groups like methoxy and methyl were associated with lower IC₅₀ values (higher potency) compared to halogens or hydrogen. researchgate.net This suggests that for a 5-bromo-2-aminoquinoline scaffold, further substitution could be a powerful tool to modulate biological activity.

Preclinical and Therapeutic Potential

The preclinical journey of a drug candidate involves extensive evaluation of its biological activity and potential for therapeutic application. For this compound, this potential is largely inferred from the broad spectrum of pharmacological activities demonstrated by the quinoline class of compounds and its more specifically substituted derivatives. arabjchem.orgresearchgate.net Research into structurally similar compounds highlights the promise of this scaffold in generating new therapeutic agents.

Lead Compound Identification in Drug Discovery

In the drug discovery pipeline, a "lead compound" is a chemical structure that exhibits pharmacological or biological activity and serves as the foundational starting point for developing a final drug. technologynetworks.com While this compound itself is not extensively documented as a lead compound in publicly available literature, its structural components suggest significant potential. The quinoline scaffold is often referred to as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. researchgate.net

Isomers and related analogues of this compound serve as crucial intermediates and building blocks in the synthesis of bioactive molecules. For instance, (6-Bromoquinolin-2-yl)amine is recognized as a valuable component in designing potential therapeutic agents for diseases like cancer. chemimpex.com Similarly, 7-Bromoquinolin-2-amine is considered a versatile building block for creating more complex molecules with potential applications in medicinal chemistry. The presence of the reactive 2-amino group and the bromine atom at the 5-position on the this compound molecule provides two distinct points for chemical modification, allowing for the systematic development of compound libraries to screen for biological activity. This structural versatility makes it an attractive candidate for hit-to-lead optimization campaigns. youtube.com

Development of Novel Therapeutic Agents

The derivatization of the this compound scaffold is a key strategy for developing novel therapeutic agents. By modifying the core structure, medicinal chemists can fine-tune the compound's properties to enhance potency against specific biological targets. The development of anticancer and antimicrobial agents from structurally related bromo-substituted heterocycles illustrates the therapeutic potential.

Anticancer Applications

The quinoline nucleus is a cornerstone in the development of anticancer drugs, with derivatives showing efficacy through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis. arabjchem.orgresearchgate.net Research on bromo-substituted heterocyclic compounds, which share key structural features with this compound, has yielded potent anticancer agents.

For example, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro activity against several cancer cell lines. One of the most active compounds from this study demonstrated significantly greater potency than the established anticancer drug Sunitinib against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines. nih.gov

In another study, derivatives of 1-benzyl-5-bromoindolin-2-one were developed and assessed for their anticancer activity. The most potent compound in this series showed superior activity against the MCF-7 breast cancer cell line compared to the standard chemotherapeutic drug, doxorubicin. mdpi.com Furthermore, these compounds were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀ in µM)Reference DrugReference Drug Activity (IC₅₀ in µM)
5-bromo-7-azaindolin-2-one derivativeCompound 23pHepG2 (Liver)2.357Sunitinib26.594
A549 (Lung)3.01225.301
Skov-3 (Ovarian)2.64831.542
1-benzyl-5-bromoindolin-2-one derivativeCompound 7dMCF-7 (Breast)2.93Doxorubicin4.30
A549 (Lung)10.24Doxorubicin8.10
Compound 7cMCF-7 (Breast)7.17Doxorubicin4.30

Antimicrobial Applications

Quinoline derivatives have a long history as effective antimicrobial agents. biointerfaceresearch.com The presence and position of a bromine substituent can significantly influence the antibacterial activity of these compounds. semanticscholar.org Studies on related bromoquinoline structures have demonstrated their potential in combating bacterial pathogens.

For instance, a series of 7-Bromoquinoline-5,8-dione derivatives incorporating aryl sulphonamide moieties were synthesized and tested for their antimicrobial properties. These compounds showed notable antibiotic potency, with specific derivatives demonstrating selective activity against Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency.

Compound ClassSpecific DerivativeBacterial StrainActivity (MIC in mg/mL)
7-Bromoquinoline-5,8-dione sulphonamideCompound 5bKlebsiella pneumoniae0.80
Compound 5dStaphylococcus aureus0.80

These examples from closely related molecular scaffolds underscore the significant preclinical and therapeutic potential inherent in derivatives of this compound. The established biological activity of the quinoline core, coupled with the strategic placement of reactive groups, positions this compound as a promising platform for the future development of novel therapeutic agents.

V. Advanced Research Directions and Future Perspectives

Integration with Combinatorial Chemistry and High-Throughput Screening

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. This makes 5-Bromoquinolin-2-amine an excellent starting point for the generation of large, diverse chemical libraries through combinatorial chemistry. nih.gov The strategic placement of the bromine atom and the primary amine group offers two distinct points for chemical modification, allowing for the rapid synthesis of a vast array of analogs.

In a typical combinatorial approach, the amine group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. Simultaneously or sequentially, the bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, to introduce further diversity. researchgate.net This dual-functionalization strategy allows for the creation of libraries with a high degree of structural complexity and three-dimensional shape, which is crucial for exploring a wide range of biological targets.

These combinatorial libraries are ideally suited for high-throughput screening (HTS), a process that allows for the rapid testing of thousands to millions of compounds against a specific biological target. ctppc.orgnih.gov HTS assays can be designed to identify "hits"—compounds that exhibit a desired biological activity, such as inhibiting an enzyme or blocking a receptor. enamine.net The integration of combinatorial synthesis of this compound derivatives with HTS can significantly accelerate the drug discovery process by efficiently identifying novel lead compounds for a variety of diseases. mdpi.com

Table 1: Potential Modifications of this compound for Combinatorial Libraries

Position of Modification Type of Reaction Potential Reagents Resulting Functional Group
2-amino group Acylation Acid chlorides, Anhydrides Amides
2-amino group Reductive Amination Aldehydes, Ketones Secondary/Tertiary Amines
2-amino group Sulfonylation Sulfonyl chlorides Sulfonamides
5-bromo group Suzuki Coupling Boronic acids/esters Aryl, Heteroaryl, Alkyl
5-bromo group Sonogashira Coupling Terminal alkynes Alkynyl
5-bromo group Buchwald-Hartwig Amination Amines Substituted Amines

Exploration of Novel Synthetic Pathways

While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally friendly synthetic routes. iipseries.org Recent advances in synthetic organic chemistry, particularly in the area of C-H bond functionalization, offer exciting new possibilities for the synthesis of this compound and its derivatives. rsc.org

The direct C-H functionalization of the quinoline core could provide a more atom-economical approach to introducing substituents at various positions, potentially bypassing the need for pre-functionalized starting materials. nih.gov Furthermore, the development of novel catalytic systems, including those based on transition metals or even metal-free conditions, could lead to milder reaction conditions, higher yields, and improved regioselectivity. One-pot and multicomponent reactions are also attractive strategies for the streamlined synthesis of complex quinoline derivatives from simple precursors. rsc.org

Exploring these novel synthetic pathways will not only facilitate the production of this compound itself but will also provide access to a wider range of analogs with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies. nih.gov

Development of Targeted Drug Delivery Systems

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body. Targeted drug delivery systems aim to enhance the therapeutic index of drugs by increasing their concentration at the target site while minimizing exposure to healthy tissues. mdpi.com Given the potential biological activities of quinoline derivatives, developing targeted delivery systems for this compound is a promising area of research.

One approach involves the encapsulation of this compound or its derivatives into nanoparticles. nih.gov These nanoparticles can be engineered to have specific properties, such as size, surface charge, and hydrophobicity, to control their biodistribution and release kinetics. mdpi.com Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of target cells, such as cancer cells. plos.orgnih.govnih.gov

Another strategy is the development of prodrugs of this compound. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the target site. This can be achieved by attaching a promoiety to the 2-amino group or by designing a molecule that releases this compound in response to a specific stimulus, such as a change in pH or the presence of a particular enzyme.

Table 2: Examples of Targeted Drug Delivery Strategies for this compound

Delivery System Description Potential Advantages
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Biocompatible, can be surface-modified for targeting.
Polymeric Nanoparticles Solid particles made from biodegradable polymers that can encapsulate or adsorb drugs. Controlled release, can be functionalized with targeting ligands. nih.gov
Micelles Self-assembling core-shell structures formed by amphiphilic polymers in aqueous solution. Can solubilize poorly water-soluble drugs, suitable for intravenous administration.

| Prodrugs | Inactive drug derivatives that are metabolically converted to the active form. | Improved pharmacokinetic properties, site-specific drug release. |

Applications in Chemical Biology Probes and Diagnostics

The inherent fluorescence properties of the quinoline scaffold make this compound an attractive platform for the development of chemical biology probes and diagnostic agents. crimsonpublishers.com Fluorescent probes are molecules that can be used to visualize and study biological processes in living cells and organisms. crimsonpublishers.comresearchgate.net

By attaching specific recognition motifs to the this compound core, it is possible to create probes that selectively bind to and report on the presence of specific biomolecules, such as enzymes, nucleic acids, or metal ions. nih.govarabjchem.org The bromine atom can serve as a handle for introducing these recognition elements or for modulating the photophysical properties of the fluorophore. For example, the fluorescence of a this compound-based probe could be designed to "turn on" or "turn off" in the presence of a particular analyte, providing a clear signal for its detection.

These probes could have a wide range of applications, from basic research in cell biology to the development of new diagnostic tools for diseases. For instance, a probe that selectively binds to a cancer biomarker could be used for the early detection and imaging of tumors.

Continued Mechanistic Studies on Biological Interactions

A thorough understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for their rational design and optimization as therapeutic agents or chemical probes. mpg.de While preliminary studies may identify a biological effect, detailed mechanistic studies are needed to elucidate the precise mode of action. nih.govrxlist.comacs.org

A variety of biophysical and biochemical techniques can be employed to study these interactions. For example, X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target protein, revealing the specific amino acid residues involved in the interaction. nih.gov Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and kinetics of the interaction. biologymedjournal.com

In cellular contexts, techniques like fluorescence microscopy and proteomics can be used to identify the subcellular localization of the compound and its effects on cellular pathways. A deeper understanding of the biological interactions of this compound will not only guide the development of more potent and selective derivatives but may also uncover new therapeutic targets and biological pathways.

Q & A

Q. What are the common synthetic routes for 5-Bromoquinolin-2-amine, and how do their efficiencies compare?

  • Methodological Answer : Two primary approaches are widely used:
  • Bromination of Quinolin-2-amine : Direct bromination using reagents like NBS (N-bromosuccinimide) in polar solvents (e.g., DMF) under controlled temperatures (60–80°C). Monitoring reaction progress via TLC or HPLC is critical to minimize over-bromination byproducts .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with brominated precursors, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems. This method offers regioselectivity but demands inert conditions and rigorous purification (e.g., column chromatography) .
    Efficiency depends on purity goals: bromination yields ~60–75% with faster kinetics, while cross-coupling achieves >85% purity but requires longer reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Monitor aromatic proton shifts (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm, broad). Integration ratios confirm substitution patterns.
  • ¹³C NMR : Identify bromine-induced deshielding effects on C-5 (δ 120–125 ppm) and amine-adjacent carbons (C-2, δ 150–155 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (calc. for C₉H₇BrN₂: 237.9784) ensures molecular formula validation. Fragmentation patterns distinguish regioisomers .
  • FT-IR : Amine N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry be utilized to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate electron density at the bromine site. Fukui indices identify electrophilic/nucleophilic regions, guiding catalyst selection (e.g., Pd vs. Cu) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. High dielectric solvents stabilize transition states, reducing activation energy .
  • Docking Studies : For biochemical applications, predict binding affinities with target proteins (e.g., kinase inhibitors) using AutoDock Vina, focusing on π-π stacking and halogen-bonding interactions .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or byproduct formation during the synthesis of brominated quinoline derivatives?

  • Methodological Answer :
  • Systematic Scoping Review : Adopt Arksey & O’Malley’s framework to categorize literature by reaction conditions (temperature, catalysts, solvents). Meta-analysis identifies outliers (e.g., yields >90% vs. <50%) linked to trace oxygen or moisture sensitivity.
  • Controlled Replication : Reproduce high-yield protocols with strict inert-atmosphere controls (glovebox) and real-time monitoring (e.g., in-situ IR). Compare byproduct profiles via GC-MS .
  • Isotope Labeling : Use ¹⁵N-labeled quinolin-2-amine to track amine-group participation in side reactions (e.g., dimerization) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.